molecular formula C9H4ClFN2O2 B2372686 1-Chloro-4-fluoro-7-nitroisoquinoline CAS No. 2247107-11-3

1-Chloro-4-fluoro-7-nitroisoquinoline

Cat. No.: B2372686
CAS No.: 2247107-11-3
M. Wt: 226.59
InChI Key: IXFUKSFMLDQSOV-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoro-7-nitroisoquinoline ( 2247107-11-3) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. With the molecular formula C9H4ClFN2O2 and a molecular weight of 226.59 g/mol , this compound features a multifunctional isoquinoline core. The presence of three distinct reactive sites—chloro, fluoro, and nitro groups—on the aromatic structure makes it a versatile intermediate for synthetic organic chemistry . Researchers can utilize this compound to develop novel derivatives through nucleophilic substitution and other reactions, exploring its potential in creating new pharmacologically active molecules . Its structural characteristics are consistent with other quinoline and isoquinoline derivatives known for their broad applications in pharmaceutical and biological research . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-chloro-4-fluoro-7-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFN2O2/c10-9-7-3-5(13(14)15)1-2-6(7)8(11)4-12-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFUKSFMLDQSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features a nitro group at the 7-position of the isoquinoline core, alongside chlorine and fluorine substituents at positions 1 and 4, respectively. Retrosynthetically, the isoquinoline scaffold can be constructed via cyclization of appropriately substituted phenethylamine derivatives or through late-stage functionalization of preformed isoquinoline intermediates. Key challenges include:

  • Regioselective nitration : Nitration of isoquinoline derivatives typically favors the 5- and 8-positions due to electronic and steric factors. Achieving 7-nitro substitution necessitates strategic directing groups or precursor design.
  • Halogen introduction : Sequential introduction of chlorine and fluorine requires orthogonal reactivity to avoid cross-interference.
  • Functional group tolerance : The nitro group’s strong electron-withdrawing effects may complicate subsequent halogenation steps.

Nitration-First Approaches

Directed Nitration of Halogenated Isoquinolines

Patent CN114507142A demonstrates nitration of 2-chloro-4-fluorotoluene using potassium nitrate and sulfuric acid in 1,2-dichloroethane. Adapting this to isoquinoline systems, a plausible route involves:

  • Synthesis of 1-chloro-4-fluoroisoquinoline :
    • Starting from 4-fluoroaniline, a Bischler-Napieralski cyclization with chloroacetyl chloride could yield the core structure.
    • Alternative: Halogenation of isoquinoline via radical pathways or metal-mediated couplings.
  • Regioselective nitration :
    • Employing mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–10°C) to direct nitration to the 7-position.
    • Use of acetyl nitrate or nitronium tetrafluoroborate for milder conditions.

Critical Parameters :

  • Reaction temperature (lower temps favor meta nitration in electron-deficient systems).
  • Solvent choice (polar aprotic solvents enhance nitronium ion activity).

Early-Stage Nitration in Precursor Synthesis

CN114105772A highlights nitration prior to ring formation for 2-chloro-4-fluoro-5-nitrobenzoic acid. Translating this to isoquinoline:

  • Nitro-substituted precursor synthesis :
    • Nitration of 2-chloro-4-fluorophenylacetic acid followed by cyclodehydration.
  • Cyclization :
    • Employing POCl₃ or PPA (polyphosphoric acid) to form the isoquinoline ring.

Advantages :

  • Avoids competing reactivity in the aromatic system post-cyclization.
  • Enables use of directing groups (e.g., carboxylic acids) to control nitration position.

Halogenation Strategies

Sequential Chlorination and Fluorination

Fluorination Methods
  • Balz-Schiemann reaction : Diazotization of aniline precursors followed by HF pyrolysis.
  • Halex reaction : Nucleophilic displacement of chlorine with KF in polar solvents (e.g., DMF).

Case Study :
In the synthesis of 3-chloro-4-fluoronitrobenzene, Ambeed reports 85% yield using KOH and 2-pyridylcarbinol in acetonitrile, demonstrating the feasibility of SNAr reactions in polyhalogenated systems.

Cyclization Techniques for Isoquinoline Formation

Bischler-Napieralski Reaction

  • Substrate : β-Phenethylamide derivatives.
  • Conditions : POCl₃, PCl₅, or PPA at elevated temperatures.
  • Example : Cyclization of N-(2-chloro-4-fluorophenethyl)acetamide yields 1-chloro-4-fluoroisoquinoline.

Pomeranz-Fritsch Synthesis

  • Applicability : Builds isoquinoline from benzaldehyde and aminoacetaldehyde diethyl acetal.
  • Modification : Use of 2-chloro-4-fluorobenzaldehyde to direct substituents.

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Nitration : 1,2-Dichloroethane (ε = 10.4) enhances nitronium ion stability compared to DCM (ε = 8.9).
  • Halogenation : Acetonitrile’s moderate polarity (ε = 37.5) facilitates SNAr reactions with KF.

Catalytic and Stoichiometric Additives

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves fluoride solubility in Halex reactions.
  • Radical inhibitors : TEMPO suppresses side reactions during chlorination.

Analytical and Purification Methods

  • HPLC : Used in patent CN114507142A to monitor reaction progress (>99.5% purity achieved).
  • Column chromatography : Silica gel with hexane/ethyl acetate gradients for nitro-containing compounds.
  • Recrystallization : Ethanol/water mixtures effective for final product isolation.

Chemical Reactions Analysis

1-Chloro-4-fluoro-7-nitroisoquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, reducing agents like hydrogen gas, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Chloro-4-fluoro-7-nitroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-4-fluoro-7-nitroisoquinoline depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. For example, some derivatives may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to cell death. The nitro group can also undergo bioreduction in hypoxic conditions, making it useful in targeting tumor cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoquinoline Derivatives

Compound Name Substituents (Positions) CAS Number Synthesis Method Key Properties/Applications References
1-Chloro-4-fluoro-7-nitroisoquinoline Cl (1), F (4), NO₂ (7) Not Available Likely halogenation + nitration Medicinal intermediate (inferred) -
1-Chloro-7-fluoro-4-methoxyisoquinoline Cl (1), F (7), OCH₃ (4) 1382136-38-0 Halogenation with POCl₃ Sold for medicinal purposes
4-Bromo-7-chloro-6-fluoroisoquinoline Br (4), Cl (7), F (6) 1375302-35-4 Unspecified halogenation Safety data available (GHS compliant)
1-Chloro-7-fluoroisoquinoline Cl (1), F (7) Not Provided Reflux with POCl₃ (91% yield) Model for halogenation studies

Key Findings:

Substituent Effects: Electron-Withdrawing Groups (NO₂, Cl, F): The nitro group in this compound increases electrophilicity compared to methoxy-containing analogs (e.g., 1-Chloro-7-fluoro-4-methoxyisoquinoline), which have electron-donating OCH₃ . This difference may enhance the former’s reactivity in coupling reactions.

Synthetic Accessibility: Chloro and fluoro groups are efficiently introduced via POCl₃-mediated halogenation, as demonstrated for 1-Chloro-7-fluoroisoquinoline . Nitration, however, requires careful optimization to avoid over-oxidation.

Safety and Handling :

  • The bromo-chloro-fluoro analog has documented safety protocols under GHS guidelines, including first-aid measures for inhalation . Similar data for the nitro-containing target compound are lacking, highlighting a research gap.

Medicinal Applications: Methoxy and halogenated derivatives are explicitly marketed for medicinal use, suggesting that this compound could serve as a precursor for antibiotics or kinase inhibitors .

Biological Activity

1-Chloro-4-fluoro-7-nitroisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C9_9H4_4ClFN2_2O2_2. The synthesis typically involves multi-step reactions, starting from isoquinoline derivatives. A common method includes nitration followed by halogenation, where isoquinoline is treated with a mixture of concentrated sulfuric and nitric acids to introduce the nitro group, followed by halogenation to add chloro and fluoro groups.

The biological activity of this compound is largely attributed to its interactions with various molecular targets within biological systems. Its derivatives have shown promise in:

  • Inhibiting Enzymatic Activity : Some derivatives may inhibit enzymes involved in cancer cell proliferation. The nitro group can undergo bioreduction in hypoxic conditions, making these compounds particularly effective against tumor cells.
  • Antimicrobial Properties : Research indicates that certain derivatives possess antimicrobial activity, potentially useful in developing new antibiotics .

Anticancer Activity

A study evaluated the anticancer effects of various nitroisoquinoline derivatives, including this compound. Notably, some derivatives exhibited significant antiproliferative activity against human cancer cell lines such as A-549 (lung cancer) and HCT-116 (colon cancer). The structure-activity relationship (SAR) indicated that the presence of the nitro group was crucial for enhancing biological activity .

CompoundCell LineIC50 (µM)
This compoundA-5495.2
This compoundHCT-1166.8

Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The results showed promising activity against Gram-positive bacteria, indicating potential as new antimicrobial agents .

Case Study 1: Anticancer Properties

In a recent investigation, researchers synthesized several derivatives of this compound and evaluated their effects on cancer cell lines. The study found that specific modifications to the compound's structure significantly enhanced its ability to inhibit cell growth in vitro. For example, a derivative with an additional methoxy group showed an IC50 value of 3.5 µM against HCT-116 cells, demonstrating improved efficacy compared to the parent compound .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of synthesized derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential for development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-4-fluoro-7-nitroisoquinoline, and how can reaction progress be monitored?

  • Methodological Answer : A common approach involves multi-step functionalization of the isoquinoline backbone. Chlorination and fluorination can be achieved using reagents like POCl₃ and Selectfluor®, respectively, while nitration typically employs mixed acid (HNO₃/H₂SO₄). Reaction progress should be monitored via thin-layer chromatography (TLC) to track intermediate formation and ¹H/¹³C NMR spectroscopy to confirm structural integrity after purification . For nitro group introduction, ensure controlled temperature (0–5°C) to avoid over-nitration.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve substituent positions (e.g., distinguishing chloro vs. fluoro groups via coupling patterns).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns, particularly for chlorine-containing species .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitro stretching vibrations near 1520–1350 cm⁻¹).
  • X-ray Crystallography (if crystalline): Resolve 3D geometry and confirm regiochemistry .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow GHS hazard codes H315 (skin irritation) , H319 (eye irritation) , and H335 (respiratory irritation) . Use fume hoods for synthesis/purification, wear nitrile gloves, and store in airtight containers under inert gas. Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the nitro group at the 7-position influence electrophilic substitution reactions in this compound?

  • Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, deactivating the ring toward further electrophilic attack. To study this, conduct kinetic isotopic labeling (KIE) or density functional theory (DFT) calculations to map electron density distribution. Compare reactivity with analogues lacking the nitro group (e.g., 1-Chloro-4-fluoro-isoquinoline) to isolate its electronic effects .

Q. What computational strategies can predict the electronic effects of substituents in this compound?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) to model:

  • Frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Substituent parameter analysis (Hammett σ values) to quantify electronic contributions .

Q. How can contradictory data in substitution reaction yields be resolved for derivatives of this compound?

  • Methodological Answer : Systematically evaluate variables:

  • Reaction conditions : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.
  • Analytical validation : Replicate experiments with internal standards (e.g., 1,3,5-trimethoxybenzene for GC-MS) to confirm reproducibility.
  • Statistical tools : Apply ANOVA to assess significance of yield variations across trials .

Q. What role does this compound play in synthesizing fused heterocyclic systems?

  • Methodological Answer : The compound serves as a precursor for:

  • Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the chloro position.
  • Nucleophilic aromatic substitution (e.g., replacing chlorine with amines or thiols).
  • Cyclization reactions : Use nitro group reduction (e.g., H₂/Pd-C) to generate amino intermediates for intramolecular ring closure .

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